6-Octyltetrahydro-2H-pyran-2-one

Description

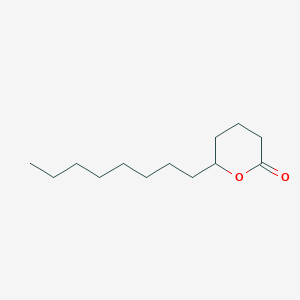

Structure

3D Structure

Properties

IUPAC Name |

6-octyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZLMGATMUAJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864048 | |

| Record name | 6-Octyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-92-5 | |

| Record name | δ-Tridecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tridecanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-octyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TRIDECANOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2V9305A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Octyltetrahydro-2H-pyran-2-one

Foreword: The Significance of δ-Lactones in Modern Research

6-Octyltetrahydro-2H-pyran-2-one, also known as δ-tridecalactone, belongs to the δ-lactone class of compounds. These six-membered cyclic esters are of considerable interest across various scientific disciplines. In the realm of flavor and fragrance, they are valued for their creamy, fruity, and nutty aromas.[1] Beyond sensory applications, the lactone motif is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals. The synthesis of specific long-chain δ-lactones like this compound is a key undertaking for researchers in drug discovery and materials science, where it can serve as a versatile intermediate or a monomer for specialized polyesters.[2] This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this compound, focusing on the underlying chemical principles and offering detailed, actionable protocols.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-stage process. This strategy hinges on the initial construction of a suitable precursor, 2-octylcyclopentanone, followed by a regioselective ring expansion via the Baeyer-Villiger oxidation. This method is favored for its reliability and adaptability to various scales of production.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor, 2-Octylcyclopentanone

The initial phase of this synthesis involves the construction of the key intermediate, 2-octylcyclopentanone. This is achieved through a base-catalyzed aldol condensation of cyclopentanone and octanal, followed by dehydration and subsequent catalytic hydrogenation.

Mechanism and Rationale

The aldol condensation proceeds via the formation of an enolate from cyclopentanone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanal. The resulting aldol adduct readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 2-(oct-1-en-1-yl)cyclopentan-1-one. The subsequent catalytic hydrogenation reduces the carbon-carbon double bond to yield the saturated ketone, 2-octylcyclopentanone. This two-step, one-pot approach is an efficient method for the alkylation of cyclic ketones.

Experimental Protocol: Synthesis of 2-Octylcyclopentanone

-

Materials:

-

Cyclopentanone

-

Octanal

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C, 5-10%)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and hydrogenation apparatus

-

-

Procedure:

-

In a reaction vessel equipped for hydrogenation, combine cyclopentanone and octanal.

-

Under controlled temperature and pressure, introduce an aqueous solution of sodium hydroxide and a catalytic amount of palladium on carbon.

-

Pressurize the vessel with hydrogen gas.

-

The reaction will proceed as a one-pot synthesis, encompassing the aldol condensation, dehydration, and hydrogenation steps.

-

Upon completion, the catalyst is removed by filtration, and the product, 2-octylcyclopentanone, is isolated and purified, typically by vacuum distillation.

-

Part 2: The Baeyer-Villiger Oxidation: From Ketone to Lactone

The cornerstone of this synthesis is the Baeyer-Villiger oxidation, a remarkably reliable and regioselective reaction that converts ketones into esters, or in this case, a cyclic ketone into a lactone.[3][4]

Mechanism and Regioselectivity

The Baeyer-Villiger oxidation involves the reaction of a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[5] The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect of its utility. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved and where the oxygen atom is inserted. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5] In the case of 2-octylcyclopentanone, the secondary carbon of the cyclopentane ring has a higher migratory aptitude than the primary carbon of the octyl group. This ensures the desired ring expansion to form the six-membered δ-lactone, this compound, rather than the alternative ester.

Figure 2: Simplified mechanism of the Baeyer-Villiger oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone

-

Materials:

-

2-Octylcyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) and a Lewis acid (e.g., sulfuric acid)

-

Methanol or another suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-octylcyclopentanone in a suitable solvent such as methanol.

-

If using hydrogen peroxide, add a catalytic amount of a strong acid like sulfuric acid.

-

Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature, often with cooling.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent like sodium sulfite solution to destroy any remaining peroxide.

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product, this compound, by vacuum distillation or column chromatography.

-

Product Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes key physicochemical and spectroscopic data for the target compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.33 g/mol [6] |

| CAS Number | 7370-92-5[6] |

| Appearance | Colorless to pale yellow liquid |

| Refractive Index (@ 20°C) | 1.45500 to 1.46300[4] |

| Specific Gravity (@ 25°C) | 0.93900 to 0.95300[4] |

| Boiling Point | Not specified |

| ¹H NMR | Expected signals would include those for the octyl chain protons and the protons of the tetrahydropyranone ring. The proton at C6, adjacent to the ring oxygen and the octyl group, would likely appear as a multiplet in the downfield region (around 4.0-4.5 ppm). |

| ¹³C NMR | The carbonyl carbon of the lactone would be the most downfield signal (typically >170 ppm). Signals for the carbon attached to the ring oxygen (C6) would also be in the downfield region (around 80 ppm). The remaining aliphatic carbons would appear at higher field strengths. |

| IR Spectroscopy | A strong characteristic absorption band for the lactone carbonyl group (C=O) is expected in the region of 1735-1750 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Conclusion and Future Perspectives

The synthetic route detailed in this guide, centered around the Baeyer-Villiger oxidation of 2-octylcyclopentanone, represents a robust and efficient method for the preparation of this compound. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals. Further investigations could explore the use of enzymatic or chemoenzymatic Baeyer-Villiger oxidations, which may offer improved stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry. The continued development of synthetic methodologies for lactones will undoubtedly expand their applications in various fields of chemical science.

References

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 12, 2026, from [Link]

-

Duc, D., & Nguyet, N. T. (2019). Copper triflate catalyzed Baeyer- Villiger oxidation of ketones. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 2). Baeyer–Villiger oxidation. Retrieved January 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. Retrieved January 12, 2026, from [Link]

- Bratovanov, S., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111.

-

The Good Scents Company. (n.d.). delta-decalactone. Retrieved January 12, 2026, from [Link]

- Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 122.

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). delta-Dodecalactone. Retrieved January 12, 2026, from [Link]

- O'Brien, J., & Pugin, B. (2001). Method for the synthesis of 6n-pentyl-2h-pyran-2-one. Google Patents.

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Retrieved January 12, 2026, from [Link]

- Alcaide, B., & Almendros, P. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(11), 2956.

-

Gelin, F., et al. (2000). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. Retrieved January 12, 2026, from [Link]

-

That Chemist. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-pentyl-. Retrieved January 12, 2026, from [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). delta-Tetradecalactone. Retrieved January 12, 2026, from [Link]

-

Avérous, L., et al. (2024). Poly(delta-decalactone) synthesis for biobased and biocompatible polyurethane elastomers. HAL Open Science. Retrieved January 12, 2026, from [Link]

Sources

- 1. 2H-Pyran-2-one, tetrahydro-6-octyl- [webbook.nist.gov]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. delta-tridecalactone, 7370-92-5 [thegoodscentscompany.com]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Chemical Properties of 6-Octyltetrahydro-2H-pyran-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-octyltetrahydro-2H-pyran-2-one (also known as δ-tridecalactone), a saturated delta-lactone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, spectroscopic profile, physicochemical characteristics, reactivity, and potential applications. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for those working with or interested in this class of compounds.

Introduction

This compound, a member of the delta-lactone family, is a heterocyclic compound characterized by a six-membered ring containing an ester group. The long alkyl chain at the 6-position imparts significant lipophilicity to the molecule, influencing its physical properties and potential applications. Delta-lactones are known for their pleasant, often creamy and fruity aromas, making them valuable in the flavor and fragrance industries.[1][2] Furthermore, the lactone functional group is a versatile synthon in organic chemistry and is present in numerous biologically active natural products. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | 6-octyloxan-2-one | [3] |

| Synonyms | δ-Tridecalactone, delta-Tridecalactone | [3][4] |

| CAS Number | 7370-92-5 | [3][4] |

| Molecular Formula | C₁₃H₂₄O₂ | [3][4] |

| Molecular Weight | 212.33 g/mol | [4] |

| InChI Key | RZZLMGATMUAJPX-UHFFFAOYSA-N | [3][4] |

Synthesis Strategies

The synthesis of δ-lactones, including this compound, can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two prominent methods are the Baeyer-Villiger oxidation of a corresponding cyclic ketone and ring-closing metathesis.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[1][5] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of this compound, the precursor would be 2-octylcyclopentanone.

Experimental Protocol (Proposed):

-

Preparation of 2-Octylcyclopentanone: A one-pot method can be employed starting from cyclopentanone and n-octanal via an aldol condensation followed by catalytic hydrogenation.[6][7]

-

Baeyer-Villiger Oxidation:

-

Dissolve 2-octylcyclopentanone in a suitable solvent (e.g., dichloromethane).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or vacuum distillation.[8]

-

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, including lactones, from acyclic diene precursors.[9] This method offers high functional group tolerance and is often catalyzed by ruthenium-based catalysts.

Physicochemical Properties

The physical properties of this compound are largely dictated by its long alkyl chain and the polar lactone head.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid (estimated) | [4] |

| Boiling Point | 160 °C @ 2.00 mm Hg | [2][4] |

| Specific Gravity | 0.939 - 0.953 @ 25 °C | [4] |

| Refractive Index | 1.455 - 1.463 @ 20 °C | [4] |

| Solubility | Soluble in alcohol; insoluble in water (estimated) | [10] |

| Organoleptic Profile | Creamy, milky, oily, dairy, buttery, musty | [4] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[3] The fragmentation pattern is characteristic of long-chain δ-lactones.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 212) should be observable, although it may be weak.

-

Key Fragments: Common fragmentation pathways for δ-lactones include the loss of water, ethene, and cleavage of the alkyl side chain. A prominent peak is often observed at m/z = 99, corresponding to the protonated lactone ring after cleavage of the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. As a reference, the IR spectrum of the parent compound, δ-valerolactone, shows a strong carbonyl stretch.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~2925, ~2855 | C-H stretching (alkyl chain) |

| ~1735 | C=O stretching (lactone carbonyl) |

| ~1240 | C-O stretching (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 4.2-4.4 ppm (m, 1H): Proton on the carbon bearing the ring oxygen and the octyl group (C6-H).

-

δ 2.4-2.6 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group (C2-H₂).

-

δ 1.2-1.9 ppm (m, 18H): Protons of the octyl chain and the remaining methylene groups of the pyran ring.

-

δ 0.8-0.9 ppm (t, 3H): Terminal methyl group of the octyl chain.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~172 ppm: Carbonyl carbon (C=O).

-

δ ~80 ppm: Carbon attached to the ring oxygen and the octyl chain (C6).

-

δ ~35 ppm: Carbon of the octyl chain attached to the pyran ring.

-

δ ~30 ppm: Carbon adjacent to the carbonyl group (C2).

-

δ 14-32 ppm: Remaining carbons of the octyl chain and the pyran ring.

Reactivity and Stability

Delta-lactones are generally considered to be thermodynamically stable cyclic esters.[11] However, they can undergo reactions typical of esters.

Hydrolysis

Under acidic or basic conditions, the lactone ring can be hydrolyzed to the corresponding 5-hydroxytridecanoic acid.[12] This reaction is reversible.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 1,5-tridecanediol.[13]

Potential Applications and Biological Activity

Flavors and Fragrances

With its creamy and buttery aroma, this compound has potential applications as a flavor and fragrance ingredient, particularly in dairy and fruit flavor compositions.[4]

Polymer Chemistry

As a lactone, it can serve as a monomer for ring-opening polymerization to produce polyesters with potential applications in biodegradable materials and drug delivery systems.

Biological Activity

While specific studies on the biological activity of this compound are limited, other long-chain δ-lactones have demonstrated antimicrobial properties.

-

Antifungal and Antibacterial Activity: Some δ-lactones have shown inhibitory effects against various fungi and bacteria.[11][14][15] The lipophilic nature of the long alkyl chain may facilitate interaction with microbial cell membranes.

-

Cytotoxicity: Certain lactone derivatives have been investigated for their cytotoxic effects against cancer cell lines.[5][16]

Further research is needed to fully elucidate the biological profile of this compound.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

GC-MS Protocol (General):

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injection: Splitless or split injection depending on the concentration.

-

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 50-60 °C and ramp up to 250-280 °C.

-

MS Detection: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

Conclusion

This compound is a fascinating molecule with a combination of properties that make it relevant to various scientific disciplines. Its characteristic aroma profile makes it a candidate for the flavor and fragrance industry, while its lactone functionality opens doors for its use in polymer synthesis. While the full extent of its biological activity is yet to be explored, related compounds show promise, suggesting that further investigation is warranted. This guide has provided a detailed overview of its chemical properties, serving as a valuable resource for scientists and researchers.

References

-

API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. (n.d.). Retrieved from [Link]

-

Elaboration of Sterically Hindered δ-Lactones through Ring-Closing Metathesis: Application to the Synthesis of the C1–C27 Fragment of Hemicalide. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

-

Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

delta-TETRADECALACTONE | C14H26O2 | CID 520296. (n.d.). PubChem. Retrieved from [Link]

-

New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. (2020). Molecules. Retrieved from [Link]

-

delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Purification and characterization of antifungal δ-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi. (2011). Journal of Food Protection. Retrieved from [Link]

-

Cytotoxic Evaluation and DNA Binding Ability of Catalytically Synthesized New Steroidal Lactones. (2017). Natural Products Chemistry & Research. Retrieved from [Link]

-

Synthesis of δ-Decalactone. (2013). Asian Journal of Chemistry. Retrieved from [Link]

-

Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. (2021). Food Chemistry. Retrieved from [Link]

-

In Vitro Antifungal and Antiviral Activities of .GAMMA.- and .DELTA.-Lactone Analogs Utilized as Food Flavoring. (2005). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

- CN103044374A - Synthesis method of delta-dodecalactone. (n.d.). Google Patents.

- CN103058973B - Preparation method for delta-decalactone. (n.d.). Google Patents.

- CN102382090A - Method for synthesizing delta-decalactone. (n.d.). Google Patents.

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Purification and Characterization of Antifungal δ-Dodecalactone from Lactobacillus plantarum AF1 Isolated from Kimchi. (2011). Journal of Food Protection. Retrieved from [Link]

-

tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2H-Pyran-2-one, tetrahydro-6-octyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Showing metabocard for 6-Hexyltetrahydro-2H-pyran-2-one (HMDB0036784). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). Symmetry. Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]

-

Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

-

The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. (2022). Molecules. Retrieved from [Link]

-

[College Organic Chemistry 2] Predict the number of carbon resonance lines you would expect in the 13C NMR spectra of the following compounds. (2023). Reddit. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

-

(R)-delta-dodecalactone (6R)-(+)-6-heptyltetrahydro-2H-pyran-2-one. (n.d.). The Good Scents Company. Retrieved from [Link]

-

delta-dodecalactone, 713-95-1. (n.d.). The Good Scents Company. Retrieved from [Link]

-

delta-Dodecalactone | C12H22O2 | CID 12844. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. delta-Tetradecalactone | 2721-22-4 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 2H-Pyran-2-one, tetrahydro-6-octyl- [webbook.nist.gov]

- 4. delta-tridecalactone, 7370-92-5 [thegoodscentscompany.com]

- 5. Synthesis and cytotoxic activity of estrogen alpha-methylene-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103044374A - Synthesis method of delta-dodecalactone - Google Patents [patents.google.com]

- 7. CN103058973B - Preparation method for delta-decalactone - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. delta-tetradecalactone, 2721-22-4 [thegoodscentscompany.com]

- 10. delta-TETRADECALACTONE | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Purification and characterization of antifungal δ-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of δ-Tridecalactone

Introduction

δ-Tridecalactone (C₁₃H₂₄O₂) is an aliphatic, saturated δ-lactone, a class of cyclic esters recognized for their significant contribution to the aromas and flavors of a vast array of natural products.[1] With its characteristic creamy, milky, buttery, and subtly musty organoleptic profile, δ-tridecalactone is a key flavor constituent, particularly in dairy products and animal fats.[2] Beyond its role in food science, the study of lactones is expanding into the field of chemical ecology, where they can act as potent semiochemicals mediating insect behavior.[3][4]

This technical guide provides a comprehensive overview of the natural occurrence of δ-tridecalactone, delving into its biosynthetic origins, its role in chemical ecology, and the rigorous analytical methodologies required for its extraction, identification, and quantification in complex natural matrices. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important natural compound.

Section 1: Natural Distribution of δ-Tridecalactone

Lactones are ubiquitous in nature, and while traditionally associated with dairy, their presence is confirmed in numerous sources.[2][5] δ-Tridecalactone, specifically, is most prominently found where fatty acid metabolism is a core biochemical process.

1.1 Dairy Products

The quintessential creamy and buttery notes of many dairy products are, in part, attributable to the presence of δ-lactones.[6] δ-Tridecalactone, alongside its homolog δ-dodecalactone, is a natural flavor volatile compound found in milk fat.[7] Its presence is well-documented in:

-

Butter: Particularly in heated butter, where thermal processes can accelerate the formation of lactones from hydroxy fatty acid precursors.

-

Cheese: Various cheese types, including blue cheese, contain δ-tridecalactone as part of their complex flavor matrix.[7]

-

Milk and Cream: The foundational richness of milk and cream is enhanced by the subtle but impactful presence of this lactone.[6]

1.2 Animal Fats

Rendered animal fats are another significant natural source of δ-tridecalactone. Its formation is linked to the lipid profile of the animal tissue. Documented occurrences include:

-

Beef fat

-

Pork fat[7]

-

Chicken fat

1.3 Fruits and Other Sources

While γ-lactones and other δ-lactones like δ-decalactone and δ-dodecalactone are famous for imparting characteristic notes to fruits like peaches, apricots, and coconuts, the specific presence of δ-tridecalactone is less prominent in fruit matrices.[8][9] Its occurrence is more strongly correlated with lipid-rich environments. Trace amounts may be found in certain fermented beverages like rum and sherry, likely as a byproduct of microbial metabolism on fatty acid precursors.[7]

Table 1: Summary of Natural Sources of δ-Tridecalactone

| Category | Source | Role/Significance |

| Dairy Products | Milk, Butter, Cream, Cheese | Key contributor to creamy, buttery, and rich flavor profiles.[2][6] |

| Animal Products | Beef Fat, Pork Fat, Chicken Fat | Contributes to the characteristic fatty and savory flavor notes.[7] |

| Fermented Foods | Rum, Sherry | Minor component, likely from microbial fermentation of lipids.[7] |

| Insects | (Various species) | Potential role as a semiochemical (pheromone).[3][4] |

Section 2: Biosynthesis of δ-Lactones

The biosynthesis of δ-tridecalactone is intrinsically linked to fatty acid metabolism. The native pathways are not fully elucidated for every organism, but a general and scientifically supported route involves the generation of a specific hydroxy fatty acid precursor, which then undergoes intramolecular cyclization.[10]

The primary pathway begins with a C13 fatty acid, tridecanoic acid (or a longer-chain fatty acid that is shortened). The key steps are:

-

Fatty Acid Synthesis: The organism first synthesizes the straight-chain C13 saturated fatty acid from acetyl-CoA and malonyl-CoA precursors via the fatty acid synthase (FAS) complex.[11]

-

Hydroxylation: The crucial step is the regioselective hydroxylation of the fatty acid chain. To form a δ-lactone, the hydroxyl group (-OH) must be introduced at the δ-carbon (C-5) position. This oxidation is typically catalyzed by cytochrome P450 (CYP450) monooxygenases.[10] These enzymes are capable of hydroxylating fatty acids at specific positions.[12]

-

Lactonization: The resulting 5-hydroxytridecanoic acid is unstable. The molecule spontaneously, or with enzymatic aid, undergoes an intramolecular esterification reaction. The carboxylic acid group at one end of the molecule reacts with the hydroxyl group at the C-5 position, releasing a molecule of water and forming the stable six-membered ring of δ-tridecalactone.

Microbial pathways, particularly in yeasts and bacteria, can also produce lactones through the β-oxidation of longer-chain unsaturated fatty acids, which generates hydroxy acid intermediates that can subsequently lactonize.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lactones in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantprotection.pl [plantprotection.pl]

- 4. researchgate.net [researchgate.net]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. nbinno.com [nbinno.com]

- 7. d-Dodecalactone = 97 , FG 713-95-1 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]

- 10. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

6-octyltetrahydro-2H-pyran-2-one IUPAC name and structure

An In-Depth Technical Guide to 6-octyltetrahydro-2H-pyran-2-one (δ-Tridecalactone)

Abstract

This technical guide provides a comprehensive overview of this compound, a delta-lactone of significant interest in both academic research and industrial applications. The document details its chemical structure, nomenclature, and physicochemical properties. It further explores its primary applications, which span from its established use in the flavor and fragrance industry to its emerging potential as a monomer in the synthesis of biodegradable polymers. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into its synthesis, characterization, and safe handling.

Nomenclature and Molecular Structure

This compound is a cyclic ester, specifically a delta-lactone. The nomenclature indicates an eight-carbon (octyl) chain attached at the 6th position of a saturated pyran-2-one ring system. This structure gives the molecule its characteristic properties, including a polar lactone head and a non-polar alkyl tail.

Its most common synonym is δ-Tridecalactone , reflecting the 13-carbon backbone (trideca-) and the delta position of the ester linkage.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-octyloxan-2-one | [3] |

| Synonyms | This compound, δ-Tridecalactone, δ-Tridecanolide | [1][2] |

| CAS Number | 7370-92-5 | [1] |

| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |

| Molecular Weight | 212.33 g/mol | [1] |

| InChI | InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3 | [1] |

| InChIKey | RZZLMGATMUAJPX-UHFFFAOYSA-N |[1] |

Caption: 2D structure of this compound.

Physicochemical Properties and Characterization

δ-Tridecalactone is classified as a delta-valerolactone, which are cyclic organic compounds featuring an oxan-2-one moiety.[4] Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar lactone functional group, makes it a subject of study for self-assembly phenomena.[3]

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Colorless to slightly yellow liquid | Inferred from homologous lactones.[5][6] |

| Odor Profile | Creamy, fruity, lactonic, waxy | Inferred from structurally similar delta-lactones used extensively in the flavor industry.[5][7] |

| Solubility | Soluble in alcohol; sparingly soluble in water | Predicted based on structure and data for similar lactones.[8] |

| Boiling Point | High boiling point, distillable under vacuum | Data for the similar δ-decalactone is 120 °C @ 0.02 mmHg.[6] |

Analytical Characterization

Standard analytical techniques are employed for the identification and quantification of this compound. The National Institute of Standards and Technology (NIST) provides reference data for this compound, which is crucial for its characterization.[1][2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for identifying the molecule based on its fragmentation pattern and molecular ion peak.[1][2]

-

Gas Chromatography (GC): GC is used for separating the compound from complex mixtures and determining its purity. Its retention index is a key identifier.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise molecular structure, including the connectivity of the atoms in the pyranone ring and the octyl side chain.

Synthesis and Mechanistic Pathways

The synthesis of lactones like δ-Tridecalactone is a fundamental process in organic chemistry, typically achieved through the intramolecular cyclization of a corresponding ω-hydroxycarboxylic acid. This process, known as lactonization, is often acid-catalyzed and driven by the formation of a thermodynamically stable five- or six-membered ring.

Proposed Synthesis Workflow: Lactonization of 5-Hydroxytridecanoic Acid

The most direct and industrially scalable approach is the acid-catalyzed cyclization of 5-hydroxytridecanoic acid. The choice of catalyst and reaction conditions is critical to favor intramolecular cyclization over intermolecular polymerization, which is a common competing reaction.

Caption: Proposed synthesis workflow for δ-Tridecalactone.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol is a representative method based on standard organic synthesis procedures for lactonization.

-

Reaction Setup: A solution of 5-hydroxytridecanoic acid in a non-polar solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), is added to the solution. The causality here is that the acid protonates the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Azeotropic Water Removal: The mixture is heated to reflux. The toluene-water azeotrope continuously removes water as it is formed, driving the equilibrium towards the lactone product, a classic application of Le Châtelier's principle. This is a self-validating aspect of the protocol; the collection of the theoretical amount of water in the Dean-Stark trap indicates reaction completion.

-

Workup: After cooling, the reaction mixture is washed with a mild base (e.g., aqueous sodium bicarbonate solution) to remove the acid catalyst, followed by a water wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final high-purity lactone.

Applications in Research and Industry

The unique combination of a stable cyclic ester and a long alkyl chain gives δ-Tridecalactone versatility across several scientific and commercial fields.

Flavor and Fragrance Industry

Lactones are renowned for their sensory properties. While specific data for δ-Tridecalactone is less common, the closely related δ-Tetradecalactone (C14) is extensively used for its creamy, coconut-like, and fruity aroma.[7] It serves as a flavoring agent in dairy, confectionery, and fruit-based products and as a long-lasting fragrance component in perfumes, lotions, and cosmetics.[5][7] δ-Tridecalactone is expected to share a similar, albeit slightly different, sensory profile.

Polymer Chemistry and Materials Science

For drug development and materials science professionals, the most compelling application is its role as a monomer in Ring-Opening Polymerization (ROP).[3]

-

Mechanism of Action: The strained lactone ring can be catalytically cleaved to initiate polymerization.[3] This process allows for the creation of specialized biodegradable polyesters with tailored properties.

-

Causality of ROP: The driving force for ROP is the release of ring strain. Catalysts (often tin- or zinc-based) coordinate to the carbonyl oxygen, activating the ester linkage for nucleophilic attack by an initiator (like an alcohol) or the growing polymer chain. This provides precise control over polymer molecular weight and architecture.

-

Applications in Drug Delivery: The resulting polyesters are often biocompatible and biodegradable, making them excellent candidates for controlled-release drug delivery systems, medical implants, and tissue engineering scaffolds.

Surfactant Research

The amphiphilic structure of δ-Tridecalactone, with its polar head and non-polar tail, makes it a model compound for studying self-assembly and surfactant properties in non-biological systems.[3]

Safety, Handling, and Toxicology

While specific toxicological data for this compound is limited, safety protocols can be established based on data from homologous lactones and general laboratory chemical safety practices. Related lactones are generally recognized as safe (GRAS) for use as flavoring agents by organizations like the Flavor and Extract Manufacturers Association (FEMA).[9][10]

Table 3: Handling and Safety Recommendations

| Parameter | Recommendation | Rationale / Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | Standard practice for handling organic chemicals.[6][7] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. | Prevents inhalation of vapors and direct contact.[6] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. | Homologous lactones can be sensitive to light and heat.[6][7] |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent uncontrolled exothermic reactions.[6] |

| Toxicological Profile | Considered safe for use in food and cosmetics at controlled concentrations. | Based on GRAS status of similar lactones.[7][9] |

Conclusion

This compound, or δ-Tridecalactone, is a multifaceted compound whose utility extends from the established realm of flavors and fragrances to the cutting edge of polymer chemistry and materials science. Its well-defined structure, accessible synthesis, and potential as a monomer for creating functional, biodegradable materials make it a valuable molecule for continued research and development. Understanding its fundamental properties, synthesis, and applications provides a solid foundation for innovation in fields ranging from consumer products to advanced medical technologies.

References

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. In NIST Chemistry WebBook (alternate view). Retrieved from [Link]

-

ACS International. (n.d.). Tetradecalactone Delta R. Retrieved from [Link]

-

FooDB. (2010). Showing Compound delta-Tetradecalactone (FDB017267). Retrieved from [Link]

-

PubChem. (n.d.). delta-TETRADECALACTONE | C14H26O2 | CID 520296. Retrieved from [Link]

-

FEMA. (n.d.). (±)-6-OCTYLTETRAHYDRO-2H-PYRAN-2-ONE | FEMA 4685. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one (FDB011813). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (R)-delta-octalactone. Retrieved from [Link]

Sources

- 1. 2H-Pyran-2-one, tetrahydro-6-octyl- [webbook.nist.gov]

- 2. 2H-Pyran-2-one, tetrahydro-6-octyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Showing Compound delta-Tetradecalactone (FDB017267) - FooDB [foodb.ca]

- 5. acsint.biz [acsint.biz]

- 6. fishersci.com [fishersci.com]

- 7. Delta-tetradecalactone | 2721-22-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. (R)-delta-octalactone, 108943-45-9 [thegoodscentscompany.com]

- 9. delta-TETRADECALACTONE | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. femaflavor.org [femaflavor.org]

Spectroscopic Characterization of δ-Tridecalactone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for δ-tridecalactone (C₁₃H₂₄O₂), a saturated delta-lactone. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but also the underlying principles and experimental considerations that are crucial for accurate interpretation.

Introduction to δ-Tridecalactone and the Imperative of Spectroscopic Analysis

δ-Tridecalactone is a member of the lactone family of compounds, characterized by a cyclic ester. Specifically, it is a six-membered ring (δ-lactone) with an octyl side chain at the C-6 position. Its molecular formula is C₁₃H₂₄O₂ and it has a molecular weight of 212.33 g/mol . The precise characterization of such molecules is fundamental in fields ranging from flavor and fragrance chemistry to the synthesis of complex natural products and pharmaceuticals. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity, purity, and stereochemistry. This guide will systematically explore the key spectroscopic techniques used to characterize δ-tridecalactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

While a publicly available experimental ¹H NMR spectrum for δ-tridecalactone is not readily found in the reviewed literature, a highly accurate prediction can be made based on the well-established chemical shift trends of homologous δ-lactones, such as δ-decalactone and δ-dodecalactone. The expected ¹H NMR spectrum in deuterochloroform (CDCl₃) would exhibit characteristic signals corresponding to the protons of the lactone ring and the octyl side chain.

Table 1: Predicted ¹H NMR Data for δ-Tridecalactone in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (CH-O) | 4.25 - 4.15 | m | - |

| H-2 (CH₂-C=O) | 2.55 - 2.45 | m | - |

| H-3, H-4, H-5 (ring CH₂) | 1.90 - 1.60 | m | - |

| H-1' (side chain CH₂) | 1.70 - 1.50 | m | - |

| -(CH₂)₆- (side chain) | 1.40 - 1.20 | br s | - |

| -CH₃ (side chain) | 0.95 - 0.85 | t | ~7.0 |

Causality Behind Predictions: The chemical shift of the H-6 proton is the most downfield due to the deshielding effect of the adjacent oxygen atom. The protons at C-2 (α to the carbonyl group) are also deshielded. The remaining methylene protons of the ring and the side chain appear in the more upfield region, with the terminal methyl group exhibiting a characteristic triplet. The broad singlet for the bulk of the side chain methylenes is a common feature in long-chain aliphatic compounds.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum can be predicted with a high degree of confidence. The carbonyl carbon of the lactone will be the most downfield signal. The carbon attached to the oxygen (C-6) will also be significantly downfield.

Table 2: Predicted ¹³C NMR Data for δ-Tridecalactone in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 172.5 - 171.5 |

| C-6 (CH-O) | 81.0 - 80.0 |

| C-2 (CH₂-C=O) | 31.0 - 30.0 |

| C-5 | 29.5 - 28.5 |

| C-3, C-4, side chain CH₂ | 36.0 - 22.0 |

| -CH₃ (side chain) | 14.5 - 13.5 |

Expertise in Interpretation: The chemical shifts are dictated by the electronegativity of neighboring atoms and the overall electronic environment. The carbonyl carbon (C-1) experiences the greatest deshielding. The C-6 carbon, being an ether-type carbon, appears in the 80 ppm region. The aliphatic carbons of the ring and the long octyl chain will resonate in the typical alkane region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of δ-tridecalactone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-240 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental IR Spectral Data

An experimental IR spectrum for δ-tridecalactone is available and shows the characteristic absorptions for a saturated aliphatic lactone.[1]

Table 3: IR Absorption Data for δ-Tridecalactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (lactone) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1465, ~1375 | Medium | C-H bend (aliphatic) |

Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum of δ-tridecalactone is the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a six-membered ring lactone. The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the aliphatic hydrocarbon chain. The strong C-O stretching vibration further supports the presence of the ester functional group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small drop of neat δ-tridecalactone directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides invaluable information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Mass Spectrometry Data

An LC-ESI-QTOF MS2 spectrum of δ-tridecalactone is available from MassBank.[2] The precursor ion in positive ion mode is the protonated molecule [M+H]⁺.

-

Molecular Formula: C₁₃H₂₄O₂

-

Exact Mass: 212.1776

-

Precursor Ion [M+H]⁺: m/z 213.1848

Table 4: Key Fragment Ions in the MS2 Spectrum of δ-Tridecalactone ([M+H]⁺ at m/z 213.1848)

| m/z | Relative Intensity | Possible Fragment Structure/Loss |

| 195.1735 | High | [M+H - H₂O]⁺ |

| 177.1632 | High | [M+H - 2H₂O]⁺ or subsequent fragmentation |

| 135.1164 | Medium | Cleavage of the side chain |

| 121.1006 | High | Further fragmentation of the ring |

| 97.1007 | High | C₇H₁₃⁺ fragment |

| 83.0850 | Medium | C₆H₁₁⁺ fragment |

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of protonated δ-lactones is complex. The initial loss of water is a common pathway. Cleavage of the octyl side chain at various points leads to a series of fragment ions. The lactone ring itself can undergo rearrangement and fragmentation, giving rise to the observed smaller m/z ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of δ-tridecalactone in a suitable solvent such as methanol or acetonitrile (e.g., 1-10 µg/mL).

-

Instrumentation: Utilize a liquid chromatography (LC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

-

LC Separation (Optional but recommended for complex samples):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

MS Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan MS data to determine the m/z of the precursor ion ([M+H]⁺).

-

Perform tandem MS (MS/MS or MS2) by selecting the precursor ion (m/z 213.18) in the quadrupole and fragmenting it in the collision cell with an appropriate collision energy (e.g., 20 eV).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the parent ion and the m/z values of the fragment ions.

Visualization of Key Molecular and Spectroscopic Features

To aid in the understanding of the structural and fragmentation data, the following visualizations are provided.

Molecular Structure of δ-Tridecalactone

Caption: Molecular structure of δ-tridecalactone.

Simplified Fragmentation Pathway in Mass Spectrometry

Caption: Simplified fragmentation of protonated δ-tridecalactone.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of δ-tridecalactone. While experimental NMR data was not directly available, reliable predictions based on homologous compounds and fundamental principles offer a robust working model for its spectral features. The experimental IR and MS data provide definitive confirmation of the lactone functional group and the molecular weight. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with δ-tridecalactone and related compounds, ensuring analytical rigor and confidence in structural assignments.

References

-

MassBank. delta-Tridecalactone; LC-ESI-QTOF; MS2; [M+H]+; CE: 20eV. [Link]

-

The Good Scents Company. delta-tridecalactone. [Link]

-

PubChem. delta-Tetradecalactone. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0037116) for delta-Decalactone. [Link]

Sources

Unveiling the Path: A Technical Guide to the Biosynthesis of δ-Lactones in Plants

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Lactones are six-membered cyclic esters that contribute significantly to the characteristic aromas of many fruits, flowers, and aged spirits. Their pleasant sensory profiles, encompassing fruity, creamy, and coconut-like notes, have made them high-value targets for the flavor, fragrance, and pharmaceutical industries. While chemical synthesis routes exist, there is a growing demand for "natural" lactones produced through biological processes. Understanding the native biosynthetic pathways in plants is paramount for harnessing and optimizing these processes. This technical guide provides a comprehensive exploration of the core biosynthetic pathway of δ-lactones in plants, from fatty acid precursors to the final cyclized molecule. It is designed for researchers and scientists, offering not only a review of the established mechanisms but also detailed experimental protocols and field-proven insights to guide future research and development.

Introduction: The Chemical and Biological Significance of δ-Lactones

Lactones are cyclic esters formed via the intramolecular esterification of a hydroxycarboxylic acid.[1] The ring size is denoted by a Greek letter corresponding to the carbon atom bearing the hydroxyl group that cyclizes with the carboxyl group. Consequently, δ-lactones possess a stable six-membered ring structure (oxan-2-one).[1][2] This structure is the foundation for a wide array of natural products, including the highly oxygenated steroidal withanolides found in the Solanaceae family, which are known for their diverse biological activities.[3]

In the context of plant volatiles, δ-lactones are key aroma compounds. Their biosynthesis is a sophisticated process, beginning with primary metabolites—fatty acids—and proceeding through a series of enzymatic modifications. Elucidating this pathway is not merely an academic exercise; it opens the door to metabolic engineering and biotechnological production of these valuable natural compounds.[4][5]

The Core Biosynthetic Pathway: From Fatty Acid to Lactone

The formation of δ-lactones in plants is not a single, linear pathway but rather a multi-step process involving several key enzymatic transformations. The consensus pathway begins with a fatty acid substrate, which undergoes hydroxylation, potential chain-shortening, and finally, intramolecular cyclization.

Precursor Substrates: The Fatty Acid Pool

The journey to a δ-lactone begins with cellular fatty acids. Both saturated and unsaturated fatty acids serve as precursors.

-

Unsaturated C18 Fatty Acids: Linoleic acid (C18:2) and linolenic acid (C18:3) are primary substrates. These fatty acids are catabolized through the lipoxygenase (LOX) pathway, which initially produces hydroperoxy intermediates.[6]

-

Saturated Fatty Acids: Medium-chain fatty acids (C8-C12) are also direct precursors, particularly in biotechnological systems designed to mimic plant pathways.[7][8]

Critical Step 1: Regioselective Hydroxylation

The introduction of a hydroxyl (-OH) group at the C-5 (or delta) position of the fatty acid is the cornerstone of δ-lactone synthesis. This hydroxylation is a highly specific enzymatic reaction. In its absence, cyclization to a δ-lactone is impossible. Several classes of enzymes are implicated in this critical oxyfunctionalization step.

-

Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are renowned for their ability to perform selective in-chain hydroxylation of fatty acids.[8] Specific CYPs, such as CYP116B46, have been shown to hydroxylate decanoic and dodecanoic acid at the C5 position, directly producing the 5-hydroxy fatty acid precursor required for δ-lactone formation.[8]

-

Lipoxygenases (LOXs): In the case of unsaturated fatty acids like linoleic acid, the LOX pathway is a primary route. LOX enzymes introduce a hydroperoxide group, which can then be reduced to the necessary hydroxyl group.[9][10] This pathway is central to the formation of many C6- and C9-volatiles in plants.[6][11]

-

Unspecific Peroxygenases (UPOs): While primarily studied in fungi, UPOs are powerful biocatalysts that utilize hydrogen peroxide to hydroxylate C-H bonds.[7][12][13] Their ability to selectively hydroxylate C8–C12 fatty acids at both C4 (for γ-lactones) and C5 (for δ-lactones) positions makes them a valuable model for understanding the chemistry of this reaction and for use in biocatalytic production systems.[7][8]

Critical Step 2: Chain Shortening via β-Oxidation

When the initial precursor is a long-chain fatty acid (e.g., C18), the chain must be shortened to position the hydroxyl group correctly for cyclization. This is achieved through the β-oxidation pathway, a catabolic process that sequentially removes two-carbon units (acetyl-CoA) from the carboxyl end of the fatty acyl-CoA molecule.[14][15]

In plants, this process occurs primarily in peroxisomes.[16] A 13-hydroxy-C18 fatty acid, for instance, can undergo several cycles of β-oxidation. With each cycle, the carbon chain shortens by two carbons, effectively moving the hydroxyl group closer to the carboxyl end. When the hydroxyl group reaches the C5 position, the resulting 5-hydroxy fatty acyl-CoA is a substrate for the final step.

Final Step: Lactonization

The final step is the formation of the cyclic ester ring. 5-hydroxy acids are thermodynamically predisposed to cyclize.[1] This intramolecular esterification involves a nucleophilic attack from the C5 hydroxyl group onto the carboxyl group's carbonyl carbon, eliminating a water molecule to form the stable six-membered δ-lactone ring.[17] While this reaction can occur spontaneously under acidic conditions, it is likely facilitated by specific esterases or thiolases in vivo to ensure efficiency and control.[18]

Experimental Methodologies: A Practical Guide

Investigating the biosynthesis of volatile compounds like δ-lactones requires a combination of sensitive analytical techniques and robust biochemical and molecular biology protocols.

Analysis of δ-Lactones: Extraction and Quantification

The volatile and semi-volatile nature of δ-lactones necessitates careful sample preparation to avoid analyte loss. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[19][20]

Table 1: Common δ-Lactones and Their Characteristic Aromas

| Compound | Molecular Formula | Aroma Profile |

| δ-Octalactone | C₈H₁₄O₂ | Coconut, creamy, fruity |

| δ-Nonalactone | C₉H₁₆O₂ | Coconut, creamy |

| δ-Decalactone | C₁₀H₁₈O₂ | Peach, creamy, fatty |

| δ-Dodecalactone | C₁₂H₂₂O₂ | Buttery, fruity, waxy |

Experimental Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol provides a validated workflow for the qualitative and quantitative analysis of δ-lactones from plant tissue.

-

Sample Preparation:

-

Accurately weigh 1-2 g of fresh plant material (e.g., fruit pulp, flower petals) into a 20 mL headspace vial.

-

To inhibit enzymatic activity post-harvest, immediately add a quenching solution, such as saturated calcium chloride (CaCl₂).

-

Add a known concentration of an internal standard (e.g., 2-octanol or a deuterated lactone standard) for quantification.

-

Seal the vial immediately with a magnetic screw cap fitted with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or autosampler incubator set to 50-60°C. Allow the sample to equilibrate for 5-10 minutes.[20]

-

Introduce the SPME fiber into the vial's headspace. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for volatiles.[20]

-

Expose the fiber to the headspace for a predetermined time (e.g., 30 minutes) with constant agitation to facilitate analyte adsorption.[19][20]

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC injection port (typically 250°C) for thermal desorption of the analytes onto the column.[20]

-

Chromatographic Separation:

-

Column: Use a mid-polarity capillary column, such as a DB-35MS or equivalent ((35%-phenyl)-methylpolysiloxane), which provides excellent separation for lactones.[21]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: A typical program starts at 40°C, holds for 2 minutes, then ramps at 5-10°C/min to 250°C, and holds for 5 minutes. This must be optimized for the specific plant matrix.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Identification: Identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley) and by matching their retention indices with authentic standards. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions (e.g., m/z 99 for δ-lactones).[22]

-

-

Pathway Elucidation: Functional Genomics and Biochemistry

Identifying the specific genes and enzymes responsible for δ-lactone biosynthesis requires a multi-pronged approach.

-

Transcriptome Analysis: Compare the gene expression profiles of high-lactone-producing tissues versus low-producing tissues (or developmental stages) to identify candidate genes (e.g., CYPs, LOXs, β-oxidation enzymes) that are upregulated.

-

Heterologous Expression: Clone candidate genes and express them in a microbial host like Escherichia coli or Saccharomyces cerevisiae. The recombinant protein can then be purified and its activity confirmed through in vitro assays using fatty acid substrates. The reaction products can be analyzed by GC-MS to confirm the formation of the correct 5-hydroxy fatty acid.[16]

-

Gene Silencing: Use techniques like RNA interference (RNAi) to knock down the expression of a candidate gene in the plant. A subsequent reduction in δ-lactone production provides strong evidence for the gene's involvement in the pathway.[16]

Future Directions and Biotechnological Prospects

The elucidation of δ-lactone biosynthetic pathways in plants is paving the way for metabolic engineering strategies. By overexpressing key enzymes like a regioselective CYP450 and enzymes of the β-oxidation pathway in high-lipid-accumulating hosts (e.g., oleaginous yeasts like Yarrowia lipolytica), it is possible to create cell factories for the sustainable, de novo production of specific lactones from simple carbon sources.[4][9]

Key challenges remain, including the full characterization of plant-native lactone synthases (cyclases) and understanding the complex regulatory networks that control the flux of fatty acids into this specialized metabolic pathway. Future research should focus on discovering novel hydroxylating enzymes with high specificity and efficiency, which will be the cornerstone of next-generation biotechnological production platforms.

References

-

Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC - NIH. (2023-06-30). National Center for Biotechnology Information. [Link]

-

Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PubMed. (2023-07-14). PubMed. [Link]

-

Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. Pendidikan Kimia. [Link]

-

Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids | Organic Letters. (2023-06-30). ACS Publications. [Link]

-

Lactone - Wikipedia. Wikipedia. [Link]

-

A peroxisomal β-oxidative pathway contributes to the formation of C6-C1 aromatic volatiles in poplar - PubMed. (2021-06-11). PubMed. [Link]

-

Phytochemistry and biosynthesis of δ-lactone withanolides | Request PDF. (2015-07). ResearchGate. [Link]

-

Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PubMed. (2022-01-19). PubMed. [Link]

-

HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC. (2018-08-30). National Center for Biotechnology Information. [Link]

-

Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids | Request PDF. ResearchGate. [Link]

-

Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. (2022-01-19). ResearchGate. [Link]

-

Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed. (2022-05-11). PubMed. [Link]

-

Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. Sci-Hub. [Link]

-

Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. [Link]

-

Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. bioRxiv. [Link]

-

Biotechnological production of flavour-active lactones. ResearchGate. [Link]

-

Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

-

Location of the hydroxylation on the C18-fatty acid (arrow), name of the... | Download Scientific Diagram. ResearchGate. [Link]

-

Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. [Link]

- CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents.

-

Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. National Institutes of Health. [Link]

-

Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). MDPI. [Link]

- WO2022226065A2 - Biosynthetic production of delta-lactones using cytochrome p450 hydroxylase enzymes or mutants thereof - Google Patents.

-

Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054. (2018-08-09). Berkeley Lab Intellectual Property Office. [Link]

-

Process of α – Oxidation and β – Oxidation in Plants. Biology Discussion. [Link]

-

Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - PMC - NIH. (2022-04-06). National Center for Biotechnology Information. [Link]

-

Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024-04-02). YouTube. [Link]

-

Beta oxidation - Wikipedia. Wikipedia. [Link]

-

Synthesis of Saturated Six-Membered Ring Lactones | Request PDF. ResearchGate. [Link]

-

δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. MDPI. [Link]

-

Biosynthesis of Volatile Fatty Acid Derivatives. SpringerLink. [Link]

Sources

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2022226065A2 - Biosynthetic production of delta-lactones using cytochrome p450 hydroxylase enzymes or mutants thereof - Google Patents [patents.google.com]

- 6. Biosynthesis of Volatile Fatty Acid Derivatives [ebrary.net]

- 7. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. A peroxisomal β-oxidative pathway contributes to the formation of C6-C1 aromatic volatiles in poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]